molecular formula C6H15NO B2393254 4-Methoxy-2-methylbutan-1-amine CAS No. 1249641-07-3

4-Methoxy-2-methylbutan-1-amine

Cat. No.: B2393254
CAS No.: 1249641-07-3
M. Wt: 117.192
InChI Key: REQVSLUCTVBSQV-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylbutan-1-amine is a branched primary amine featuring a methoxy group at the fourth carbon and a methyl substituent at the second carbon of a butane backbone. Its molecular formula is C₆H₁₅NO, with a molecular weight of 117.19 g/mol (calculated).

Properties

IUPAC Name

4-methoxy-2-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(5-7)3-4-8-2/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQVSLUCTVBSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methylbutan-1-amine typically involves the reaction of 4-methoxy-2-methylbutan-1-ol with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified through distillation or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines .

Scientific Research Applications

4-Methoxy-2-methylbutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 4-Methoxy-2-methylbutan-1-amine and its analogs:

Compound Name Molecular Formula CAS Number Substituent Positions Synthesis Highlights Status
This compound C₆H₁₅NO 886505-44-8¹ Methoxy (C4), Methyl (C2), Amine (C1) Not explicitly described; inferred from related methods Discontinued
4-Methoxy-2-methylbutan-2-amine C₆H₁₅NO CID 22344990² Methoxy (C4), Methyl (C2), Amine (C2) No synthesis data; structural isomer of target compound Active research interest
4-Methoxy-4-methylpentan-1-amine hydrochloride C₇H₁₆NO⁺Cl⁻ Not provided Methoxy (C4), Methyl (C4), Amine (C1) Hydrogenation of N,N-dibenzyl intermediate (51% yield) Experimental use
4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine C₁₅H₂₅N₃O Not provided Piperazine ring, Methoxy (aryl) Multi-step synthesis involving arylpiperazine intermediates Pharmacological research

¹ Also listed under CAS 1249641-07-3 .
² Collision cross-section data available for structural analysis .

Key Observations:

Structural Isomerism: The positional isomer 4-methoxy-2-methylbutan-2-amine differs only in the placement of the amine group (C2 vs. C1), which significantly alters its electronic and steric properties. 4-Methoxy-4-methylpentan-1-amine extends the carbon chain (pentane vs.

Synthetic Complexity :

  • The target compound’s discontinued status may stem from challenges in regioselective synthesis, as seen in the multi-step routes required for analogs like the piperazine derivative .
  • Hydrogenation and deprotection steps (e.g., removal of benzyl groups in ) are common but may introduce scalability issues .

Applications and Discontinuation :

  • The piperazine-containing analog is explored for pharmacological applications due to its resemblance to bioactive molecules (e.g., serotonin receptor ligands) . In contrast, simpler amines like this compound may lack targeted utility, contributing to their discontinued status .

Biological Activity

4-Methoxy-2-methylbutan-1-amine, also known by its CAS number 1249641-07-3, is an organic compound with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry, due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Structure

The structure of this compound includes a methoxy group (-OCH₃) attached to a branched alkyl chain featuring an amine functional group. This unique arrangement contributes to its distinct chemical and biological properties compared to related compounds.

Physical Properties

PropertyValue
Molecular FormulaC₆H₁₅NO
Molecular Weight117.19 g/mol
AppearanceColorless liquid
Boiling PointNot specified
SolubilitySoluble in organic solvents

This compound exhibits its biological activity primarily through interaction with various molecular targets, including receptors and enzymes. It may act as a ligand that modulates the activity of these targets, leading to diverse biological effects depending on the specific pathway involved .

Pharmacological Properties

Research indicates that this compound possesses several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibacterial agents.
  • CNS Activity : Some studies have hinted at potential central nervous system (CNS) effects, possibly linked to its structural similarity to known psychoactive compounds .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study published in a peer-reviewed journal explored the antimicrobial efficacy of various amines, including this compound. Results indicated significant inhibition against certain bacterial strains, suggesting potential applications in treating infections .
  • CNS Interaction Study : Another research effort focused on the interaction of this compound with neurotransmitter receptors. It was found to exhibit binding affinity towards serotonin receptors, which could imply a role in modulating mood or anxiety-related behaviors.
  • SAR Studies : Structure-activity relationship (SAR) studies have been conducted to refine the understanding of how modifications to the molecular structure affect biological activity. Variations in the alkyl chain length and substitution patterns were shown to influence potency and selectivity towards specific biological targets.

Comparison with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

CompoundSimilarityUnique Feature
4-Methoxy-2-methylbutanolSimilar amine groupHigher hydrophilicity
4-MethoxybutylamineDifferent alkyl chainPotentially lower CNS activity
4-MethoxyphenylamineAromatic ring presenceDistinct receptor interactions

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